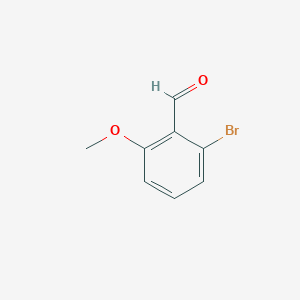

2-Bromo-6-methoxybenzaldehyde

Description

Significance of Aryl Halides and Substituted Benzaldehydes in Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in organic synthesis. iitk.ac.infiveable.mefiveable.mechemistrylearner.com They serve as crucial starting materials and intermediates for creating a diverse range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.melibretexts.org The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, most notably cross-coupling reactions. fiveable.mefiveable.mechemistrylearner.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me

Substituted benzaldehydes, on the other hand, are aromatic aldehydes that bear additional functional groups on the benzene (B151609) ring. wisdomlib.orgwisdomlib.org The aldehyde group itself is highly reactive and participates in numerous synthetic transformations, such as nucleophilic additions and condensations, to form a wide variety of organic structures. wisdomlib.org The substituents on the aromatic ring further modulate the reactivity of the aldehyde group and provide additional points for chemical modification. wisdomlib.org This class of compounds is fundamental to the synthesis of complex molecules, including natural products and biologically active compounds. wisdomlib.orgwisdomlib.org

Overview of the Research Landscape for 2-Bromo-6-methoxybenzaldehyde

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. chemimpex.com Its trifunctional nature—possessing an aldehyde, a bromo substituent, and a methoxy (B1213986) group—offers multiple reaction sites for chemists to exploit. The aldehyde group can undergo typical aldehyde reactions, the bromine atom is susceptible to substitution and cross-coupling reactions, and the methoxy group can influence the electronic properties of the aromatic ring. chemimpex.comsmolecule.com

Current research often involves the use of this compound as a starting material for the synthesis of more complex heterocyclic compounds and other substituted aromatics. chemimpex.comsmolecule.com For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) derivatives. smolecule.com Its application as a building block is prevalent in medicinal chemistry and materials science for the development of novel organic materials and potential drug candidates. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 126712-07-0 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C8H7BrO2 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 215.05 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Light brown powder chemimpex.com |

| Purity | ≥ 95% (HPLC) chemimpex.com |

| Storage Temperature | 0-8 °C chemimpex.com |

Historical Context of Related Brominated and Methoxylated Aromatic Systems

The study of brominated aromatic compounds has a rich history dating back to the 19th century with the discovery of bromine itself in 1825 and 1826. wikipedia.org Initially, the focus was on understanding the fundamental reactivity of these compounds. chemistrysteps.com A significant advancement came with the development of electrophilic aromatic substitution reactions, which provided a direct method for introducing bromine onto an aromatic ring. iitk.ac.in Over time, the synthetic utility of brominated aromatics, particularly as precursors in coupling reactions, became widely recognized. acs.org The use of molecular bromine and other brominating agents has been extensively reviewed, highlighting their importance in a vast number of organic transformations. acs.org

Similarly, methoxylated aromatic systems have been a cornerstone of organic chemistry for many years. The methoxy group is a common feature in many natural products and pharmaceuticals. Its electron-donating nature can influence the reactivity and properties of the aromatic ring. The synthesis of methoxylated benzaldehydes and other related compounds has been a long-standing area of research.

The combination of both bromine and methoxy substituents on an aromatic aldehyde, as seen in this compound, represents a convergence of these historical research threads. The specific substitution pattern of this compound allows for a nuanced control over its chemical reactivity, making it a product of the continued evolution of synthetic organic chemistry.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The utility of this compound and similar functionalized molecules extends beyond traditional organic synthesis and into various interdisciplinary fields. The development of new materials with tailored properties often relies on the precise arrangement of functional groups, a task for which this compound is well-suited. researchgate.net

In medicinal chemistry, the synthesis of novel drug candidates often begins with versatile building blocks like this compound. chemimpex.com The ability to readily modify its structure allows for the creation of libraries of compounds that can be screened for biological activity. lookchem.com Furthermore, the principles of functionalization inherent in the use of such compounds are central to the development of advanced materials like functionalized nanogels for biomedical applications and smart materials. researchgate.netnih.gov The synthesis of radiolabeled aldehydes for use as PET-tracers in medical imaging is another area where the chemistry of substituted benzaldehydes is highly relevant. acs.orgrug.nl

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aryl halides |

| Substituted benzaldehydes |

| Hydrazine hydrate |

| Pyrazole |

| Bromine |

| Methoxylated aromatic systems |

| 2-bromo-6-fluoro-3-methoxybenzaldehyde |

| 2-bromo-6-flouro-3-metoxyanilin |

| 2-bromo-6-fluoro-3-metoxybenzenecyanide |

| Raney-Ni |

| Formic acid |

| 2-bromo-6-hydroxy-4-methoxybenzaldehyde |

| m-bromophenol |

| Calcium hydroxide |

| Sodium carbonate |

| Chloroform |

| 6-bromo-2-hydroxybenzaldehyde |

| Potassium carbonate |

| Methyl iodide |

| 1-bromo-4-fluoro-2-methoxybenzene |

| N-Formylpiperidine |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde |

| 2-Bromo-isovanillin |

| 2-hydroxy-3-methoxybenzaldehyde semicarbazone |

| 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde |

| 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde |

| Pareitropone |

| Denbinobin |

| (±)-codeine |

| 2-bromo-5-methoxybenzaldehyde |

| Boron tribromide |

| 2-bromo-5-hydroxybenzaldehyde |

| 1,4 dibromo 2-fluorobenzene |

| 2-fluoro-4-bromobenzaldehyde |

| 1,4-dibromo 2-methoxybenzene |

| Butyl lithium |

| 2-Bromo-6-methoxybenzoic acid |

| Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester |

| 2-bromo-4-methoxyphenylacetic acid |

"2-bromo-4-methoxybenzeneethanol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLOLSOZFHENIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339246 | |

| Record name | 2-Bromo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126712-07-0 | |

| Record name | 2-Bromo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Methoxybenzaldehyde

Regioselective Synthesis Strategies for 2-Bromo-6-methoxybenzaldehyde Derivatives

The precise installation of substituents on the aromatic ring is a significant challenge in organic synthesis. Several powerful strategies have been developed to achieve high regioselectivity in the preparation of compounds like this compound.

Directed Ortho-Metalation and Halogen-Metal Exchange Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orggoogle.com This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The methoxy (B1213986) group is a well-established DMG. In a hypothetical synthesis of this compound, a plausible starting material would be 2-bromoanisole (B166433). Treatment of 2-bromoanisole with a strong lithium amide base, such as lithium diisopropylamide (LDA), could selectively deprotonate the C6 position, directed by the methoxy group. Subsequent quenching of the resulting aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound. sigmaaldrich.com

Alternatively, a halogen-metal exchange reaction could be employed. sigmaaldrich.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. For instance, starting with 1,3-dibromo-2-methoxybenzene, a selective halogen-metal exchange at the C1 position could be achieved, followed by formylation with DMF to introduce the aldehyde group. The success of this approach would depend on the differential reactivity of the two bromine atoms.

| Method | Starting Material | Key Reagents | Product |

| Directed Ortho-Metalation | 2-Bromoanisole | 1. LDA 2. DMF | This compound |

| Halogen-Metal Exchange | 1,3-Dibromo-2-methoxybenzene | 1. n-BuLi 2. DMF | This compound |

Palladium-Catalyzed C–H Bromination of Substituted Benzaldoximes

Palladium-catalyzed C–H activation has emerged as a highly effective tool for the direct functionalization of aromatic compounds. chemimpex.com For the synthesis of this compound, this strategy can be applied to a precursor such as 6-methoxybenzaldehyde. The aldehyde is first converted to its corresponding O-methyl oxime, which then acts as a directing group for the palladium catalyst. chemimpex.com In the presence of a palladium catalyst, such as palladium(II) acetate, and a bromine source, like N-bromosuccinimide (NBS), the C-H bond at the ortho position to the directing group is selectively brominated. Subsequent hydrolysis of the oxime group regenerates the aldehyde, affording the desired this compound. This method offers high regioselectivity and avoids the need for pre-functionalized starting materials. chemimpex.com

Bromination of Precursor Aromatic Aldehydes and Phenols

Electrophilic aromatic substitution is a classical yet effective method for the introduction of a bromine atom onto an aromatic ring. The synthesis of this compound can be envisioned through the bromination of a suitable precursor like 2-hydroxy-6-methoxybenzaldehyde (B112916) or 6-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho, para-directing activators. In the case of 2-hydroxy-6-methoxybenzaldehyde, the powerful activating and ortho-directing effect of the hydroxyl group would likely lead to bromination at the C3 or C5 position.

A more controlled approach involves a multi-step sequence starting from a simpler precursor. For instance, the synthesis of the isomeric 6-bromo-2-methoxybenzaldehyde has been reported starting from m-bromophenol. organic-chemistry.org This involves a formylation reaction to introduce the aldehyde group, followed by methylation of the phenolic hydroxyl group. A similar strategy could be adapted to synthesize this compound from a different starting phenol. The direct bromination of 6-methoxybenzaldehyde would likely yield a mixture of isomers, with the major product depending on the reaction conditions. researchgate.net

Oxidative Approaches to Aromatic Aldehydes (e.g., Kornblum Oxidation)

The Kornblum oxidation provides a method for the synthesis of aldehydes from the corresponding benzylic halides. wikipedia.orgwikipedia.orgnih.gov In the context of this compound synthesis, this would involve the oxidation of 2-bromo-6-methoxybenzyl bromide. This precursor could potentially be synthesized from 2-bromo-6-methylanisole via radical bromination. The Kornblum oxidation itself typically employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate. nih.gov This reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes elimination to form the aldehyde. wikipedia.org While a versatile method, its application here is dependent on the accessibility of the required benzylic halide precursor.

Multi-Step Synthetic Pathways Incorporating this compound

The strategic placement of functional groups in this compound makes it an excellent starting material for the construction of more complex molecular scaffolds.

Strategic Incorporation as a Building Block in Complex Molecule Construction

This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents. organic-chemistry.org The presence of the bromine atom allows for its participation in a variety of powerful carbon-carbon bond-forming cross-coupling reactions, while the aldehyde group can be readily transformed into a wide range of other functionalities.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions with various organoboron reagents. This allows for the formation of a new carbon-carbon bond at the 2-position, introducing alkyl, alkenyl, or aryl substituents.

Heck Reaction: The Heck reaction enables the coupling of this compound with alkenes in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the coupling of this compound with terminal alkynes, catalyzed by palladium and copper complexes, to form arylalkynes.

These cross-coupling reactions, summarized in the table below, significantly enhance the synthetic utility of this compound, allowing for the convergent and efficient synthesis of complex target molecules. The aldehyde functionality can be protected during these transformations and later deprotected and elaborated, or it can be used to construct heterocyclic rings or other functional groups. This dual reactivity makes this compound a strategic building block in the design of multi-step synthetic sequences. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Resulting Bond | Key Catalysts |

| Suzuki Coupling | Organoboron Reagent | C(sp²) - C(sp²/sp³) | Palladium Complex |

| Heck Reaction | Alkene | C(sp²) - C(sp²) | Palladium Complex |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Palladium & Copper Complexes |

Conversion from Amine Precursors via Sandmeyer Reaction and Reduction

A well-established route to aryl halides from aromatic amines is the Sandmeyer reaction. wikipedia.orgbyjus.com This methodology is particularly effective for synthesizing this compound from an appropriate amine precursor, such as 2-amino-6-methoxybenzaldehyde. The process is typically conducted in two main stages: the formation of a diazonium salt, followed by its copper-catalyzed conversion to the aryl bromide. organic-chemistry.org

The first stage involves the diazotization of the primary aromatic amine. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures, typically between 0 and 5 °C. masterorganicchemistry.com Maintaining this low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

In the second stage, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr). masterorganicchemistry.com The copper(I) catalyst facilitates the displacement of the diazonium group (-N₂⁺) by a bromide ion, releasing nitrogen gas and forming the desired this compound. wikipedia.orgbyjus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

In some strategies, the aldehyde functionality is introduced after the Sandmeyer reaction. For instance, a precursor like 2-bromo-6-methoxyaniline (B1361550) can be converted to 2-bromo-6-methoxybenzonitrile (B572375) via the Sandmeyer reaction using CuCN. researchgate.net The resulting nitrile is then reduced to the aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). This indirect "reduction" approach can prevent potential side reactions involving the aldehyde group during the diazotization or bromination steps.

Derivatization of 2-Hydroxy-6-methoxybenzaldehyde Precursors

Synthesizing this compound from 2-Hydroxy-6-methoxybenzaldehyde presents a unique chemical challenge, as the direct substitution of a phenolic hydroxyl group with a bromine atom on an aromatic ring is not a standard transformation. However, this precursor can be strategically derivatized in a multi-step sequence to achieve the target compound. 2-Hydroxy-6-methoxybenzaldehyde itself can be synthesized in high yield from 3-methoxyphenol. semanticscholar.org

A plausible, though indirect, pathway involves converting the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). The phenolic -OH group of 2-Hydroxy-6-methoxybenzaldehyde can be reacted with triflic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a base like pyridine (B92270) to form 2-formyl-3-methoxyphenyl trifluoromethanesulfonate.

This triflate intermediate can then participate in various transition-metal-catalyzed cross-coupling reactions. To introduce the bromine atom, a palladium-catalyzed reaction, such as a Suzuki or Stille coupling modified for bromination, or a reaction with a bromide source like lithium bromide in the presence of a suitable palladium catalyst system (e.g., Pd(PPh₃)₄), could be employed. While direct bromination of hydroxybenzaldehydes at other positions is common sigmaaldrich.comgoogle.com, the conversion of the C-OH bond to a C-Br bond at the same position requires this strategic activation.

Control and Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The choice of solvent is a critical parameter that significantly influences the regioselectivity, rate, and yield of bromination and substitution reactions. manac-inc.co.jp In electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS), solvent polarity plays a key role. wku.edu Polar solvents such as acetonitrile (B52724) can facilitate the reaction, while in some cases, highly acidic media like sulfuric acid are required to brominate deactivated aromatic rings. manac-inc.co.jp For Sandmeyer reactions, the synthesis of aryl bromides is often performed in solvents like bromoform. wikipedia.orgbyjus.com The solvent must effectively dissolve the reactants and catalysts while remaining inert to the reaction conditions.

| Reaction Type | Reagent | Solvent | Effect on Reaction | Reference |

| Electrophilic Bromination | NBS | Acetonitrile | Common polar solvent, facilitates bromination of activated rings. | wku.edu |

| Electrophilic Bromination | NBS | Acetone | Investigated as an alternative polar solvent. | wku.edu |

| Electrophilic Bromination | NBS | Sulfuric Acid | Used for deactivated aromatic rings, can direct meta-bromination. | manac-inc.co.jp |

| Sandmeyer Bromination | CuBr | Bromoform | A preferred solvent for the synthesis of bromoarenes. | wikipedia.orgbyjus.com |

For the synthesis of this compound via the Sandmeyer reaction, copper(I) bromide is the quintessential catalyst. organic-chemistry.orgnih.gov The efficiency of the reaction can be influenced by the form and combination of the copper catalyst. Research has shown that using a catalytic mixture of CuBr and CuBr₂ can enhance conversion rates. nih.gov The catalyst loading is also an important factor; for example, in related Sandmeyer-type cyanations, catalyst loading of 0.4 equivalents of Cu₂O has been found to be effective, with higher loads not significantly improving yield. nih.gov Modern C-Br bond formations can also utilize advanced catalyst systems. Palladium-catalyzed reactions, for example, are powerful tools for C-H bond functionalization and cross-coupling to form C-C bonds, and related methodologies exist for C-Br bond formation. researchgate.netmdpi.comedubirdie.com Ruthenium catalysts have also been explored for meta-selective C-H bromination on certain substrates. researchgate.net

| Reaction | Catalyst System | Role of Catalyst | Reference |

| Sandmeyer Bromination | CuBr | Facilitates radical-nucleophilic substitution of the diazonium group. | organic-chemistry.orgmasterorganicchemistry.com |

| Sandmeyer Bromination | CuBr / CuBr₂ | Equimolar mixture can maximize conversion. | nih.gov |

| Sandmeyer-type Cyanation | Cu₂O | Effective at 0.4 equivalent loading. | nih.gov |

| C-H Bromination | [{Ru(p-cymene)Cl₂}₂] | Catalyzes meta-selective C-H bromination on specific substrates. | researchgate.net |

Temperature is a critical parameter, particularly in the two-stage Sandmeyer reaction. The initial diazotization must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt and prevent its explosive decomposition. acs.org The subsequent substitution step with the copper catalyst may be conducted at room temperature or require gentle heating to proceed at a reasonable rate. nih.gov Calorimetric studies of Sandmeyer reactions show they are moderately exothermic, releasing 200–280 kJ/mol of energy. acs.org Precise temperature control is therefore essential not only for yield and purity but also for process safety, preventing thermal runaway. acs.org

Pressure generally has a negligible effect on the reaction rates of liquid-phase syntheses like those described. However, in reactions involving gaseous reactants, an increase in pressure can lead to a higher concentration of the gas in the liquid phase, thereby increasing the reaction rate. quora.com For the synthesis of this compound, reactions are typically run at atmospheric pressure.

Methodological Advancements in Synthetic Reproducibility and Validation

The validation of the synthesis of this compound relies on a suite of analytical techniques to confirm its identity and purity. These methods are crucial for ensuring the reproducibility of a synthetic protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom, ensuring the correct substitution pattern on the aromatic ring. chemicalbook.com

Mass Spectrometry (MS) : Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition. sunankalijaga.org

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the characteristic functional groups present in the molecule, such as the aldehyde (C=O stretch) and the C-Br bond. sunankalijaga.org

Furthermore, ensuring reproducibility involves developing systematic and straightforward protocols with detailed mechanistic understanding. mdpi.com The implementation of safer methodologies, such as the in situ generation of hazardous reagents like bromine, also contributes to more reliable and reproducible outcomes in both laboratory and industrial settings. nih.gov

Inter-laboratory Collaborative Studies (Round-Robin Testing)

No records of inter-laboratory collaborative studies, also known as round-robin testing, were found for the synthesis of this compound. Such studies are critical for establishing the reproducibility and robustness of a synthetic method by having multiple independent laboratories perform the same experiment and compare results. The absence of this data indicates that the consistency of common synthetic routes for this compound has not been formally validated across different research environments.

Design of Experiments (DoE) for Critical Variable Identification in Synthesis

No published research could be identified that applies Design of Experiments (DoE) to the synthesis of this compound. DoE is a powerful statistical methodology used to systematically investigate the effects of various reaction parameters (such as temperature, concentration, and catalyst loading) on the yield and purity of the product. The lack of DoE studies suggests that the synthesis has not been formally optimized to identify critical process variables, control their influence, and maximize efficiency.

Due to the absence of specific research findings in these designated areas, it is not possible to generate a detailed article on the advanced synthetic methodologies for this compound as requested.

Mechanistic Elucidation of Reactions Involving 2 Bromo 6 Methoxybenzaldehyde

Reaction Mechanism Studies of Nucleophilic Substitutions on the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) on aryl halides like 2-Bromo-6-methoxybenzaldehyde is generally challenging without strong electron-withdrawing groups positioned ortho or para to the leaving group. However, two primary mechanisms can be considered for the substitution of the bromine atom: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway.

The SNAr mechanism proceeds via an initial nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing aldehyde group, while meta to the bromine, can provide some stabilization for the negative charge. For this pathway to be efficient, a strong nucleophile is typically required. The subsequent step involves the departure of the bromide ion, restoring the aromaticity of the ring.

Alternatively, the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate, can occur under forcing conditions with a very strong base (e.g., sodium amide). In this pathway, the base abstracts a proton from the position ortho to the bromine atom (the C3 position). This is followed by the elimination of the bromide ion to form a benzyne intermediate. The nucleophile then adds to one of the two carbons of the triple bond, with the regioselectivity of the addition being influenced by the electronic effects of the remaining substituents. A final protonation step yields the substituted product. For this compound, this would likely result in a mixture of products where the nucleophile replaces the bromine or substitutes at the adjacent C3 position.

Detailed Mechanistic Analysis of Carbon-Carbon Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles. wikipedia.orglibretexts.org

The Palladium Cycle begins with the active Pd(0) catalyst. nih.gov

Oxidative Addition : this compound undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnih.gov

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the bromide ion.

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (a 2-alkynyl-6-methoxybenzaldehyde) and regenerate the Pd(0) catalyst. libretexts.org

The Copper Cycle runs concurrently. wikipedia.org

Acid-Base Reaction : The amine base deprotonates the terminal alkyne, making it more nucleophilic.

Copper Acetylide Formation : The resulting acetylide anion coordinates with the Cu(I) salt (typically CuI) to form the key copper(I) acetylide species, which then participates in the transmetalation step of the palladium cycle. wikipedia.org

Table 1: Mechanistic Steps of the Sonogashira Coupling

| Step | Cycle | Description |

| 1 | Palladium | Oxidative addition of this compound to Pd(0)L₂ to form a Pd(II) complex. |

| 2 | Copper | Formation of a copper(I) acetylide from the terminal alkyne, a Cu(I) salt, and a base. |

| 3 | Palladium | Transmetalation of the acetylide group from copper to the Pd(II) complex. |

| 4 | Palladium | Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. |

The Stille reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org The mechanism is widely studied and consists of a catalytic cycle involving a palladium catalyst. wikipedia.org

Oxidative Addition : The active Pd(0) catalyst reacts with this compound in an oxidative addition step to create a square planar Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation : The organostannane reagent exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step and can proceed through an associative mechanism where the organostannane coordinates to the palladium before the transfer occurs. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled in the final step, which regenerates the Pd(0) catalyst and releases the cross-coupled product. libretexts.org

Table 2: Mechanistic Steps of the Stille Coupling

| Step | Description |

| 1 | Oxidative Addition |

| 2 | Transmetalation |

| 3 | Reductive Elimination |

The Stetter reaction involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to a Michael acceptor. irapa.orgusask.ca In an intramolecular context, a derivative of this compound bearing a tethered Michael acceptor could undergo cyclization.

The mechanism is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of the aldehyde. nih.gov

Breslow Intermediate Formation : The NHC catalyst adds to the aldehyde group of the substrate. A subsequent proton transfer generates the key nucleophilic species known as the Breslow intermediate. nih.govnih.govdntb.gov.ua This step effectively inverts the normal electrophilic reactivity of the aldehyde carbonyl carbon (umpolung). irapa.org

Intramolecular Michael Addition : The nucleophilic carbon of the Breslow intermediate attacks the tethered Michael acceptor in an intramolecular fashion, forming a new C-C bond and creating a cyclic intermediate. nih.govdntb.gov.ua

Catalyst Regeneration : The final step involves the elimination of the NHC catalyst from the cyclic intermediate, which collapses to form the final 1,4-dicarbonyl product and regenerates the active NHC for the next catalytic cycle. nih.govdntb.gov.ua

The aldehyde group in this compound can act as a transient directing group to facilitate the functionalization of C-H bonds. While the positions ortho to the aldehyde are already substituted, it can potentially direct reactions to other nearby C-H bonds. The mechanism typically involves a transition metal catalyst, such as palladium.

The process begins with the coordination of the metal catalyst to the aldehyde's oxygen atom. This coordination brings the metal center into close proximity to a C-H bond on the aromatic ring. This proximity allows for the formation of a cyclometalated intermediate through concerted metalation-deprotonation or oxidative addition. This palladacycle is a key intermediate that can then react with various coupling partners, leading to the formation of a new bond at the activated C-H position. Subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.

Electrophilic and Radical Pathways in Bromination and Functionalization

Further functionalization of the this compound ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined electronic effects of the existing substituents.

-OCH₃ group : The methoxy (B1213986) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-CHO group : The aldehyde group is a deactivating, meta-directing group because it withdraws electron density from the ring through resonance and induction.

-Br atom : The bromine atom is deactivating due to its inductive electron withdrawal but is ortho, para-directing due to resonance effects.

In an electrophilic substitution reaction, the incoming electrophile will be directed to the position most activated by the interplay of these groups. The powerful activating effect of the methoxy group will likely dominate, directing the electrophile to its ortho (C5) or para (C3) positions. However, the C3 position is already occupied by hydrogen and is meta to the deactivating aldehyde group, making the C5 position a likely site for substitution.

Radical pathways involving this compound are less common but conceivable. The aldehydic hydrogen could potentially be abstracted by a radical species. More typically, radical reactions on aromatic systems require specific conditions to initiate and are often less selective than their ionic counterparts.

Conformational Analysis and Stereochemical Implications

The geometry of this compound is heavily influenced by the presence of two bulky ortho substituents flanking the aldehyde group. These substituents dictate the molecule's conformational preferences, which in turn affect its reactivity.

For ortho-substituted benzaldehydes, there is a significant energy barrier to rotation around the single bond connecting the carbonyl carbon to the aromatic ring (the aryl-C(O) bond). semanticscholar.org The bulky bromine atom and the methoxy group at the 2- and 6-positions create substantial steric hindrance with the aldehyde group.

This steric crowding forces the aldehyde group out of the plane of the benzene (B151609) ring to minimize repulsive interactions. tandfonline.comrsc.org In contrast to unsubstituted benzaldehyde (B42025), which is planar, 2,6-disubstituted analogs are expected to adopt a non-planar conformation. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring. The degree of this restricted rotation can be quantified by determining the free energy of activation, which has been shown to vary from 9 to 15 kcal/mol in related aryl ketones depending on the size of the ortho substituents. semanticscholar.org

The steric hindrance described above results in a significant dihedral angle between the plane of the aromatic ring and the plane of the aldehyde group. In related ortho-substituted systems, such as 2,6-dimethyl acetophenone, the substituent is forced to be nearly perpendicular to the ring. rsc.org For this compound, a similar deviation from planarity is expected.

This twisting has profound effects on the molecule's electronic properties and reactivity. The decreased conjugation between the carbonyl group and the aromatic ring:

Increases the carbonyl's electrophilicity: The ring can no longer effectively donate electron density to the carbonyl carbon via resonance, making it more susceptible to nucleophilic attack.

Alters the directing effect of the aldehyde group: The altered electronic communication can influence the regioselectivity of further substitution reactions on the aromatic ring.

The conformation of the aldehyde group relative to the ortho-substituents (either s-cis or s-trans) is also a critical factor. Studies on other 2-substituted benzaldehydes show that the preferred conformation is often determined by a balance of steric and electronic interactions. tandfonline.comias.ac.in

Beyond classical steric repulsion, other intramolecular forces contribute to the preferred geometry of this compound. These non-covalent interactions can include:

Dipole-Dipole Interactions: Repulsive or attractive interactions between the dipoles of the C-Br, C-O (methoxy), and C=O bonds can influence the rotational barrier and preferred conformation.

van der Waals Forces: Attractive and repulsive van der Waals interactions between the ortho substituents and the aldehyde group are key determinants of the molecular shape.

Weak Hydrogen Bonds: Although not a classic hydrogen bond donor, weak C-H···O interactions between the aldehydic hydrogen and the oxygen of the methoxy group might play a role in stabilizing a particular conformation.

Halogen Bonding: The bromine atom itself can act as a halogen bond donor, interacting with a Lewis basic site. While typically an intermolecular interaction, intramolecular halogen bonds can influence conformation in suitably structured molecules. researchgate.net

Applications of 2 Bromo 6 Methoxybenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Natural Product Total Synthesis

The intricate structures of natural products often present significant challenges to synthetic chemists. 2-Bromo-6-methoxybenzaldehyde serves as a crucial starting material or intermediate in the multistep synthesis of various biologically active compounds, facilitating the construction of complex molecular architectures.

Synthesis of Complex Alkaloids and Terpenoids

The utility of this compound and its close derivatives is prominently demonstrated in the total synthesis of several complex alkaloids and terpenoids.

Nidemone: The total synthesis of (±)-Nidemone, a natural product with a unique spiro[4.5]decane framework, has been successfully accomplished starting from this compound. acs.org This synthesis highlights the role of the aldehyde as a scaffold upon which the complex carbocyclic skeleton is constructed through a series of key reactions, including Sonogashira coupling and an intramolecular Stetter reaction. acs.org

Pareitropone: The synthesis of the tropoloisoquinoline alkaloid Pareitropone has been achieved starting from 2-bromoisovanillin, a closely related compound to this compound. nih.govresearchgate.net This synthesis underscores the importance of the substituted benzaldehyde (B42025) core in constructing the fused tropone (B1200060) ring system, a key structural feature of Pareitropone. nih.govresearchgate.net Another related starting material, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, has also been identified as a precursor for the synthesis of Pareitropone. sigmaaldrich.comchemdad.com

Denbinobin and Codeine: The compound 2-bromo-3-hydroxy-4-methoxybenzaldehyde, an analogue of this compound, has been cited as a potential starting material for the total synthesis of the phenanthrene (B1679779) natural product Denbinobin and the opioid alkaloid (±)-Codeine. sigmaaldrich.comchemdad.com This suggests the utility of this substitution pattern in accessing the core structures of these important bioactive molecules.

Taspine Derivatives: While specific syntheses of Taspine derivatives directly from this compound are not extensively detailed, the general importance of substituted benzaldehydes in the synthesis of alkaloids is well-established. nih.gov The Ullmann reaction, a key step in the synthesis of the Taspine core, often utilizes functionalized aryl halides, indicating the potential for this compound to serve as a valuable precursor in the synthesis of Taspine analogues. chemie-brunschwig.ch

Rubrolone Aglycon: The total synthesis of the Rubrolone Aglycon, which possesses a unique azuleno[2,3-c]pyridine-2,5,13-trione structure, has been accomplished through a strategy centered around two key Diels-Alder reactions. acs.orgfigshare.comacs.orgresearchgate.net While the direct use of this compound is not explicitly mentioned in this specific route, the synthesis showcases the power of strategic cycloaddition reactions in constructing complex, polycyclic aromatic systems, a strategy where functionalized benzaldehydes can play a crucial role in precursor synthesis. acs.orgfigshare.comacs.orgresearchgate.net

The following table provides a summary of the natural products and the relevant starting materials discussed:

| Natural Product | Starting Material/Intermediate | Key Synthetic Strategies |

| Nidemone | This compound | Sonogashira coupling, Intramolecular Stetter reaction |

| Pareitropone | 2-Bromoisovanillin, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Oxidative cyclization of a phenolic nitronate |

| Denbinobin | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (potential) | Not specified |

| Codeine | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (potential) | Not specified |

| Taspine Derivatives | Substituted benzaldehydes (general) | Ullmann reaction for biaryl coupling |

| Rubrolone Aglycon | Not directly specified | Intramolecular hetero-Diels-Alder reaction |

Strategies for Constructing Biologically Active Scaffolds

Beyond the synthesis of specific natural products, this compound is instrumental in developing strategies for the construction of various biologically active scaffolds. These scaffolds form the core structures of many pharmaceutical agents and are crucial for drug discovery and development. The functional groups on the benzaldehyde ring allow for a variety of coupling and cyclization reactions to build diverse molecular frameworks.

The development of bioactive scaffolds often involves a "top-down" or "bottom-up" approach, where existing structures are modified or new frameworks are built from smaller components. rsc.org Substituted benzaldehydes are key players in the bottom-up synthesis of novel heterocyclic scaffolds, which are prevalent in many bioactive compounds. mdpi.comacs.org For instance, the aldehyde functionality can participate in condensation reactions to form imines, which can then undergo further cyclization to produce nitrogen-containing heterocycles. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity and build larger molecular architectures. The methoxy (B1213986) group can influence the electronic properties of the ring and can be a precursor for a hydroxyl group, which can be important for biological activity or further functionalization.

Building Block for Heterocyclic Chemistry and Novel Ring Systems

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and novel ring systems. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Synthesis of Bicyclic Heterocycles (e.g., Indazoles)

2-Bromobenzaldehydes are key starting materials in the synthesis of 2H-indazoles, a class of bicyclic heterocycles with a broad spectrum of biological activities. organic-chemistry.org A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides an efficient route to a variety of substituted 2H-indazoles. organic-chemistry.org The presence of the methoxy group at the 6-position of the benzaldehyde can influence the reactivity and substitution pattern of the resulting indazole, offering a pathway to novel and potentially more potent derivatives. banglajol.info

Formation of Benzo[b]thiophene Derivatives

While the direct synthesis of benzo[b]thiophene derivatives from this compound is not extensively documented in readily available literature, general methods for the synthesis of this important heterocyclic scaffold often involve the cyclization of substituted aromatic precursors. google.comgoogle.com The presence of the bromine atom and the aldehyde group on the this compound ring system provides synthetic handles that could potentially be utilized in established benzo[b]thiophene syntheses, such as those involving the reaction of ortho-haloaldehydes with sulfur-containing reagents. mdpi.com

Diverse Applications in Heteroaromatic Functionalization

The strategic placement of the bromo and aldehyde functionalities on the methoxy-substituted benzene (B151609) ring allows for a multitude of transformations, making this compound a versatile tool for the functionalization of heteroaromatic systems. nih.gov The aldehyde can be converted into a variety of other functional groups or used to build new rings onto existing heterocyclic scaffolds. The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl substituents. This allows for the synthesis of complex, highly functionalized heteroaromatic compounds with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Precursor in the Development of Advanced Organic Materials

This compound serves as a versatile building block in materials science due to the distinct reactivity of its functional groups—the aldehyde, the bromo substituent, and the methoxy group. chemimpex.com These features allow for its incorporation into a variety of complex molecular architectures, making it a valuable precursor for advanced organic materials. Its chemical properties can contribute to the improved performance and durability of these materials. chemimpex.com

Synthesis of Novel Polymers and Coatings

The unique structure of this compound facilitates its use in the synthesis of specialized polymers and coatings. The aldehyde group can participate in condensation reactions, while the bromo group is amenable to various cross-coupling reactions, enabling the formation of polymer backbones with precisely controlled structures. This dual reactivity allows for the creation of polymers with tailored properties. For instance, substituted benzaldehydes are used in Knoevenagel condensation reactions to create trisubstituted ethylene (B1197577) monomers, which can then be copolymerized with commodity monomers like styrene (B11656) to produce novel copolymers. This approach allows for the introduction of specific functionalities into the final polymer, influencing its thermal and mechanical properties. The presence of the bromo and methoxy groups on the aromatic ring of this compound offers further opportunities for post-polymerization modification, enabling the development of functional coatings with enhanced durability and performance. chemimpex.com

Functional Materials with Specific Electronic or Optical Properties

The synthesis of functional organic materials for electronics and optics often relies on precursors that can be elaborated into extended π-conjugated systems. This compound is a key intermediate in this context. The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), which are fundamental for constructing larger aromatic systems. The methoxy group, being an electron-donating group, influences the electronic properties of the molecule and any subsequent materials derived from it. These characteristics are crucial for developing materials with specific light-absorbing or light-emitting properties. The molecular structure of related methoxybenzaldehyde compounds has been studied to understand their non-linear optical properties, which are dependent on factors like dipole moment and polarizability. researchgate.net By strategically incorporating this compound into larger molecules, chemists can fine-tune the electronic and photophysical properties of the final material for applications in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Applications in Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. nih.gov The efficiency of a DSSC is highly dependent on the properties of the organic dye used as a sensitizer. This dye must exhibit strong light absorption across the solar spectrum and facilitate efficient electron injection into a semiconductor electrode, typically titanium dioxide (TiO₂). nih.govrsc.org this compound serves as a valuable starting material for the synthesis of complex organic dyes. Its functional groups allow for the systematic construction of donor-π-acceptor (D-π-A) dye structures. The benzaldehyde core can be modified and linked to other aromatic systems through its bromo group, enabling the creation of large, conjugated molecules. This molecular engineering allows for precise tuning of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing both light absorption and electron transfer processes within the solar cell, ultimately enhancing its power conversion efficiency. rsc.org

Contributions to Pharmaceutical and Agrochemical Research

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. chemimpex.com Its unique combination of functional groups allows chemists to explore diverse synthetic pathways for the discovery and development of new drugs and crop protection agents. chemimpex.com

Synthesis of Potential Drug Candidates (e.g., Anti-inflammatory and Analgesic Agents)

The compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of potential anti-inflammatory and analgesic drugs. chemimpex.com The benzaldehyde moiety is a common feature in many pharmacologically active molecules. For example, derivatives of 2-methoxybenzaldehyde (B41997) have been used to synthesize 6-nitrophenylpyridazin-3(2H)-one derivatives, which have shown both analgesic and anti-inflammatory activities in preclinical models. scielo.br Similarly, research into benzamide (B126) derivatives has identified promising anti-inflammatory and analgesic properties. ptfarm.plresearchgate.net The synthesis of these molecules often involves the reaction of a substituted benzaldehyde. The structure of this compound provides a scaffold that can be readily modified to produce libraries of novel compounds for screening as potential drug candidates.

| Compound Class | Precursor Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | 2-Methoxybenzaldehyde | Analgesic and Anti-inflammatory | scielo.br |

| 2-Hydroxymethylbenzamides | Phthalimide Derivatives (reducible from benzaldehydes) | Anti-inflammatory and Analgesic | ptfarm.plresearchgate.net |

| Benzothiazole Derivatives | General Heterocyclic Synthesis | Anti-inflammatory and Analgesic | nih.gov |

| Benzimidazole Derivatives | p-Hydroxybenzaldehyde | Analgesic and Anti-inflammatory | imedpub.com |

Development of New Pesticides and Herbicides

This compound is explored for its potential applications in agrochemicals, specifically in the development of new, more effective, and environmentally friendly pesticides and herbicides. chemimpex.com Substituted benzaldehydes are critical starting materials in the synthesis of complex herbicidal molecules. For instance, a closely related compound, 3-bromo-6-chloro-2-methoxybenzaldehyde, is a documented intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates, a class of potent herbicides with a broad spectrum of weed control. google.comgoogleapis.com The synthetic pathway involves the conversion of the benzaldehyde into a more complex aryl structure that forms the core of the final active ingredient. googleapis.com Furthermore, simpler related compounds like 2-methoxybenzaldehyde have been shown to have repellent effects against certain ant species, indicating a direct application in pest control. nih.gov

| Agrochemical Class | Precursor/Related Compound | Application | Reference |

|---|---|---|---|

| 6-Aryl-4-aminopicolinates | 3-Bromo-6-chloro-2-methoxybenzaldehyde | Broad-spectrum Herbicide | googleapis.com |

| Ant Repellent | 2-Methoxybenzaldehyde | Pesticide (Repellent) | nih.gov |

Preparation of Specialty and Fine Chemicals

This compound serves as a crucial and versatile intermediate in the synthesis of a variety of specialty and fine chemicals, particularly within the pharmaceutical and agrochemical industries. nih.gov Its unique substitution pattern, featuring a reactive aldehyde group alongside a bromo and a methoxy substituent on the aromatic ring, allows for a diverse range of chemical transformations. These functional groups enable its use as a building block in the construction of more complex molecular architectures. nih.gov

The reactivity of this compound makes it a valuable component in multi-step synthetic pathways. rsc.org The aldehyde functionality can readily participate in reactions such as condensations, reductions, and the formation of Schiff bases, while the bromo group is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. The methoxy group can also influence the reactivity and solubility of the molecule and its derivatives.

In the realm of pharmaceutical research, this compound is utilized in the development of biologically active molecules, including those with potential anti-inflammatory and analgesic properties. chemimpex.com The strategic placement of the bromo and methoxy groups on the benzaldehyde scaffold provides a template that can be elaborated into a wide array of derivatives for screening and lead optimization in drug discovery programs. Although specific, named specialty chemicals synthesized directly from this compound are not extensively detailed in readily available literature, its role as a key intermediate is widely acknowledged in the chemical supply industry. nih.govchemimpex.com The synthesis of various substituted benzaldehydes and their subsequent conversion into bioactive compounds underscores the importance of precursors like this compound in the fine chemical sector.

| Feature | Description |

| Key Functional Groups | Aldehyde, Bromo, Methoxy |

| Common Reactions | Nucleophilic additions, Condensation reactions, Cross-coupling reactions |

| Primary Applications | Pharmaceutical intermediates, Agrochemical synthesis, Complex molecule construction |

| Therapeutic Areas of Interest | Anti-inflammatory, Analgesic |

Synthesis of Halogenated Dopamine (B1211576) Analogues

This compound is a valuable precursor in the synthesis of halogenated analogues of neuroactive compounds, including those targeting dopamine receptors. The synthesis of ligands for dopamine receptors is a significant area of medicinal chemistry, aimed at developing treatments for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. nih.gov Halogenated derivatives of these ligands are often synthesized to explore structure-activity relationships (SAR), improve binding affinity, and enhance pharmacokinetic properties.

A notable application in this area is the synthesis of halogenated 1-phenyl-benzazepines, which are known to act as ligands for dopamine D1 and D5 receptors. nih.gov While the direct use of this compound is not explicitly detailed in all published syntheses, its structure is highly relevant to the formation of the substituted phenyl moiety in these complex molecules. For instance, in the synthesis of ortho-halogenated 1-phenyl-benzazepines, a brominated and methoxylated phenyl group is a key structural component. The bromo substituent, in particular, has been shown to influence the affinity of these analogues for dopamine receptors. nih.gov

The general synthetic strategy for such compounds often involves the coupling of a substituted phenyl group to a benzazepine core. The presence of the bromine atom on the phenyl ring allows for further chemical modifications, and its electronegativity and size can significantly impact the interaction of the ligand with the receptor's binding pocket. Research has shown that changing from a chloro to a bromo group can alter the affinity of the resulting compound for the D1 receptor. nih.gov

| Compound Class | Target Receptor | Role of Halogenation |

| 1-Phenyl-benzazepines | Dopamine D1/D5 | Modulates receptor affinity and selectivity |

| Halogenated Analogues | Dopamine Receptors | Explores Structure-Activity Relationships (SAR) |

Immobilization of Biomimetic Metal Ion Chelates

The functional groups present in this compound make it a promising candidate for the development of materials for the immobilization of biomimetic metal ion chelates. The aldehyde group provides a reactive handle for covalent attachment to solid supports, while the ortho-bromo and methoxy substituents can participate in the coordination of metal ions. This dual functionality is highly relevant in the field of materials science, particularly for applications in catalysis, sensing, and separation. nih.gov

The immobilization of metal chelates onto solid supports is a widely used strategy to create heterogeneous catalysts and affinity chromatography media. The aldehyde group of this compound can react with primary amines on a functionalized solid support (e.g., silica (B1680970) gel or a polymer resin) to form a stable Schiff base (imine) linkage. scispace.com This covalent bond effectively tethers the molecule to the surface.

Once immobilized, the aromatic ring with its bromo and methoxy substituents can act as a ligand for various metal ions. The oxygen atom of the methoxy group and the bromine atom can potentially coordinate with a metal center, forming a chelate complex. Schiff bases derived from salicylaldehydes (which are structurally related to this compound) and their metal complexes are well-known for their biological activities and catalytic applications. tandfonline.com The formation of stable complexes with transition metal ions is a key feature of these types of ligands. nih.gov

While the specific application of this compound in the immobilization of biomimetic metal ion chelates is not extensively documented, its chemical structure suggests a strong potential for this purpose. The resulting material would have immobilized metal centers that could mimic the active sites of metalloenzymes, making them useful for biomimetic catalysis or for the selective capture of metal ions from solutions.

| Feature | Role in Immobilization/Chelation |

| Aldehyde Group | Covalent attachment to solid supports via Schiff base formation. |

| Methoxy Group | Potential coordination site for metal ions. |

| Bromo Group | Can influence the electronic properties of the ligand and participate in metal coordination. |

| Potential Applications | Heterogeneous catalysis, Affinity chromatography, Metal ion sensing/capture. |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 2-bromo-6-methoxybenzaldehyde, a suite of 1D and 2D NMR experiments are utilized to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms.

Advanced NMR techniques provide detailed connectivity and spatial information. While specific 2D NMR experimental data for this compound is not extensively published, the application of these techniques is standard for structural confirmation.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. In this compound, this would show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbons of the aromatic ring by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. columbia.edu This technique is invaluable for assigning quaternary carbons, such as the carbonyl carbon and the carbons bonded to the bromine and methoxy (B1213986) groups, by observing their long-range correlations with nearby protons. For instance, the aldehyde proton would show a correlation to the C1 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the conformation of the methoxy group relative to the aldehyde group.

The combination of 1D and 2D NMR data allows for the complete assignment of the molecule's constitution. The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR spectrum does the same for the carbon atoms. The connectivity established by COSY, HSQC, and HMBC experiments confirms the substitution pattern on the benzene (B151609) ring. youtube.comsdsu.eduyoutube.com For this compound, which is achiral, stereochemistry is not a factor. The planarity and conformation of the aldehyde and methoxy groups relative to the aromatic ring are the key structural features.

The chemical shifts of the nuclei in this compound are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the aldehyde group, and the electron-donating nature of the methoxy group, create a distinct electronic environment for each nucleus, which is reflected in the NMR spectrum.

The aldehyde proton typically appears at a downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will have chemical shifts determined by the combined inductive and resonance effects of the bromo, methoxy, and aldehyde substituents. nih.govresearchgate.net Similarly, the ¹³C chemical shifts are affected by these substituents. The carbonyl carbon is typically found in the 190-200 ppm region. nih.govdocumentsdelivered.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~10.3 | ~190 |

| OCH₃ | ~3.9 | ~56 |

| Ar-H3 | ~7.3 | ~125 |

| Ar-H4 | ~7.6 | ~136 |

| Ar-H5 | ~7.2 | ~122 |

| Ar-C1 (CHO) | - | ~128 |

| Ar-C2 (Br) | - | ~118 |

| Ar-C3 | - | ~125 |

| Ar-C4 | - | ~136 |

| Ar-C5 | - | ~122 |

| Ar-C6 (OCH₃) | - | ~160 |

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to its functional groups.

C=O Stretch: A strong band in the FT-IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of the aldehyde carbonyl group stretching vibration.

C-H Stretches: The aldehyde C-H stretch usually appears as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The methoxy group's C-H stretches are found just below 3000 cm⁻¹.

C-O Stretch: The aryl-alkyl ether C-O stretching vibration of the methoxy group will produce a strong band in the region of 1250-1200 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

The combination of these characteristic bands, along with the complex pattern of vibrations in the fingerprint region (below 1500 cm⁻¹), provides a unique molecular fingerprint for this compound.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2980-2940 | Medium |

| Aldehyde C-H Stretch | 2860-2840 and 2760-2740 | Weak |

| C=O Stretch (Aldehyde) | 1710-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1270-1230 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

For molecules with rotational freedom, different conformers can exist. In this compound, rotation around the C-C bond of the aldehyde group and the C-O bond of the methoxy group can lead to different spatial arrangements. Computational studies on similar substituted benzaldehydes suggest that different conformers can have distinct vibrational frequencies. researchgate.netmdpi.com By comparing experimentally obtained FT-IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to identify the most stable conformer present. For many ortho-substituted benzaldehydes, the planarity of the aldehyde group with the ring is often slightly distorted to minimize steric hindrance. The precise vibrational signatures can provide experimental evidence for such conformational preferences.

Mass Spectrometry (GC-MS, HRMS) for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. Both low-resolution techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for routine analysis and High-Resolution Mass Spectrometry (HRMS) for precise mass determination are employed.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, this compound undergoes ionization, typically by electron impact (EI), to form a molecular ion (M⁺). The subsequent fragmentation of this ion provides a unique fingerprint that aids in structural confirmation. The fragmentation patterns for aromatic aldehydes are well-characterized. libretexts.orgyoutube.com

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet (M⁺ and M+2) with nearly equal intensity (approximately 1:1 ratio), which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.eduquizlet.com

Key fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (-H•): Cleavage of the aldehydic C-H bond results in a stable [M-1]⁺ ion. This is a common fragmentation for aldehydes. libretexts.org

Loss of the formyl radical (-CHO•): This fragmentation leads to the formation of an [M-29]⁺ ion, corresponding to the bromomethoxybenzene cation.

Loss of a methyl radical (-CH₃•): Cleavage of the ether bond can result in the loss of a methyl group, producing an [M-15]⁺ ion.

Loss of carbon monoxide (-CO): Following the initial loss of the hydrogen radical, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide to form an [M-29]⁺ ion.

Loss of bromine radical (-Br•): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion.

The fragmentation pattern of the related compound, 2-methoxybenzaldehyde (B41997), shows a strong molecular ion peak and significant fragments corresponding to the loss of -H and -CHO, which supports the predicted behavior for its brominated counterpart. nist.govnist.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Mass Loss | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | - | 214 | 216 |

| [M-H]⁺ | -H | 213 | 215 |

| [M-CH₃]⁺ | -CH₃ | 199 | 201 |

| [M-CHO]⁺ | -CHO | 185 | 187 |

Note: The table is predictive and based on established fragmentation principles.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which serves to confirm the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas.

The theoretical exact mass of this compound (C₈H₇BrO₂) can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). HRMS analysis is expected to yield an experimental mass value that closely matches this calculated value, typically within a few parts per million (ppm), thus unequivocally confirming the molecular formula. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrO₂ |

| Theoretical Exact Mass (⁷⁹Br) | 213.9680 Da |

Note: Experimental values from HRMS would be expected to align closely with these theoretical masses.

Electronic Spectroscopy (UV-Vis) and Photoelectrochemical Analysis

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by the molecule, providing insights into its electronic structure and potential for photo-initiated processes.

Absorption and Emission Properties and Their Relationship to Molecular Structure

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within the aromatic ring and the carbonyl group. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity bands arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The substitution with bromo, methoxy, and aldehyde groups influences the energy of these transitions.

n → π Transitions:* This is a lower-intensity, longer-wavelength absorption band resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital.

The UV/Visible spectrum for the similar compound 2-methoxybenzaldehyde shows absorption maxima that can serve as a reference. nist.gov The presence of the bromine atom in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-withdrawing and resonance effects. Information on the emission properties (fluorescence, phosphorescence) of this specific compound is not widely available in the literature.

Photoelectrochemical Behavior (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry)

Photoelectrochemical analysis techniques like Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are used to study the electrochemical behavior of a compound, particularly its oxidation and reduction potentials. While specific studies detailing the photoelectrochemical behavior of this compound are limited, general principles can be applied.

Cyclic voltammetry would reveal the potentials at which the molecule can be oxidized or reduced. The aldehyde group is reducible, and the substituted benzene ring can be either oxidized or reduced depending on the applied potential. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group would modulate the redox potentials of the aromatic system. Such studies are crucial for applications in materials science and electro-organic synthesis. cityu.edu.hkunlp.edu.ar

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.

This analysis would yield:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Conformation: The dihedral angle between the plane of the aromatic ring and the aldehyde group. Steric hindrance from the ortho-substituents (bromine and methoxy group) would likely cause the aldehyde group to be twisted out of the plane of the ring. A similar effect is observed in the crystal structure of 2-bromo-4-methylbenzaldehyde, where the aldehyde is twisted 10.60 (13)° out of the aromatic plane. nih.gov

Unit Cell Parameters: The dimensions and angles of the unit cell (a, b, c, α, β, γ) and the space group, which describe the crystal's symmetry.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any non-covalent interactions like C-H···O hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. nih.gov

Although a specific crystal structure for this compound is not publicly available in the search results, analysis of related structures provides a strong basis for predicting its solid-state characteristics. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxybenzaldehyde |

| 2-bromo-4-methylbenzaldehyde |

Determination of Molecular Conformation in Crystalline State

The precise three-dimensional arrangement of atoms in this compound in its solid form is determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and dihedral (torsion) angles, which collectively define the molecular conformation.

Intermolecular Interactions and Crystal Packing Analysis

The stability of the crystalline structure is governed by a network of intermolecular interactions that dictate how individual molecules are packed. Understanding these interactions is essential for crystal engineering and predicting the material's properties. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystals. nih.gov This method maps various properties onto the molecular surface, providing a detailed picture of the molecular environment. The analysis generates two-dimensional fingerprint plots that summarize the percentage contribution of different types of atomic contacts.

For substituted benzaldehyde (B42025) derivatives, common interactions include C–H⋯O hydrogen bonds, halogen bonding (e.g., Br⋯Br or Br⋯O), π–π stacking, and van der Waals forces. nih.govnih.gov In the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), C–H⋯O interactions and Br⋯Br halogen-type interactions are significant stabilizing forces. researchgate.net The analysis of its Hirshfeld surface reveals that H⋯Br/Br⋯H contacts contribute 36.7% and H⋯O contacts contribute 26.4% to the total surface, highlighting the importance of these specific interactions in the crystal packing. researchgate.net Such analyses are critical for understanding how molecules of this compound would assemble in the solid state. chemrxiv.org

Advanced Computational Chemistry (Quantum Mechanical and Molecular Dynamics)

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in this regard. nih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

DFT is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties that govern the molecule's reactivity and stability. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules. researchgate.netkarazin.ua Other functionals, such as CAM-B3LYP and B3PW91, are also utilized depending on the specific properties being investigated. researchgate.netresearchgate.net